4-ethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide
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Overview
Description
4-ethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique structure with an ethoxy group, a pyrimidinylamino group, and a benzenesulfonamide moiety, making it a subject of interest in various scientific research fields.
Scientific Research Applications
4-ethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a potential therapeutic agent in treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it likely inhibits the synthesis of folic acid in bacteria, which is essential for their growth and replication. The compound may also interact with enzymes and proteins involved in cell signaling pathways, leading to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide
- This compound derivatives
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-ethoxy-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-4-14-30-22-15-21(23-16(3)24-22)25-17-6-8-18(9-7-17)26-31(27,28)20-12-10-19(11-13-20)29-5-2/h6-13,15,26H,4-5,14H2,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUBGHRTEIDXER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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